molecular formula C22H23O12+ B131392 Petunidin 3-monoglucoside CAS No. 6988-81-4

Petunidin 3-monoglucoside

Cat. No.: B131392
CAS No.: 6988-81-4
M. Wt: 479.4 g/mol
InChI Key: CCQDWIRWKWIUKK-QKYBYQKWSA-O
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Description

Petunidin 3-O-glucoside is an anthocyanin, a type of flavonoid pigment found in various fruits, vegetables, and flowers. It is responsible for the red, purple, and blue colors in many plant tissues. This compound is particularly abundant in berries and grapes. Petunidin 3-O-glucoside has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Petunidin 3-glucoside, also known as Petunidin-3-O-glucoside chloride or Petunidin 3-monoglucoside, is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It has been found to have a significant antioxidant activity . The compound’s primary targets are the cellular structures that are affected by oxidative stress .

Mode of Action

Petunidin 3-glucoside interacts with its targets by neutralizing free radicals and reactive oxygen species . This interaction results in a reduction of oxidative stress within the cell . It has been confirmed to be a competitive inhibitor, with Ki values indicating its binding affinity .

Biochemical Pathways

The potential bioactivity of Petunidin 3-glucoside depends on its absorption, metabolism, and excretion in the human body . It is involved in the PI3K signaling and NIN/NF-kB signaling pathways . These pathways play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development and progression of diseases .

Pharmacokinetics

The pharmacokinetics of Petunidin 3-glucoside involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that urinary excretion of Petunidin 3-glucoside was 0.32% and 0.18% of the administered dose after red grape juice and red wine ingestion, respectively . This indicates that the compound has a relatively low bioavailability .

Result of Action

The molecular and cellular effects of Petunidin 3-glucoside’s action include antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . These effects are closely related to its antioxidant potential, including neutralizing free radicals, both reactive oxygen and nitrogen species, as well as its ability to chelate metals .

Action Environment

The action, efficacy, and stability of Petunidin 3-glucoside can be influenced by various environmental factors. For instance, it has been found that the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins . Additionally, it has been observed that Petunidin 3-glucoside is stable under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Petunidin 3-O-glucoside can be synthesized through the glycosylation of petunidin. The process involves the attachment of a glucose molecule to the petunidin aglycone. This reaction typically requires the presence of glycosyltransferase enzymes, which facilitate the transfer of glucose from a donor molecule to the hydroxyl group at the 3-position of petunidin .

Industrial Production Methods

Industrial production of petunidin 3-O-glucoside often involves extraction from natural sources such as berries and grapes. The extraction process includes steps like solvent extraction, purification using macroporous resin adsorption, and further purification through preparative liquid chromatography . High-speed counter-current chromatography is also employed to isolate and purify the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

Petunidin 3-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of petunidin 3-O-glucoside. These derivatives can exhibit different colors and bioactivities .

Scientific Research Applications

Petunidin 3-O-glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Petunidin 3-O-glucoside is similar to other anthocyanins such as cyanidin 3-O-glucoside, delphinidin 3-O-glucoside, and malvidin 3-O-glucoside. it is unique due to its specific hydroxyl and methoxy substituents, which confer distinct color properties and bioactivities . The relative abundance of petunidin 3-O-glucoside among natural anthocyanins is approximately 12% .

List of Similar Compounds

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQDWIRWKWIUKK-QKYBYQKWSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23O12+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990158
Record name 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6988-81-4
Record name 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Petunidin 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Petunidin 3-monoglucoside
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Petunidin 3-monoglucoside
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